molecular formula C8H10IN B1296278 4-Iodo-2,6-dimethylaniline CAS No. 4102-53-8

4-Iodo-2,6-dimethylaniline

Cat. No. B1296278
CAS RN: 4102-53-8
M. Wt: 247.08 g/mol
InChI Key: BJJSUOOEBCCLNY-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylaniline is an intermediate in organic synthesis and pharmaceutical intermediate, which can be used in laboratory research and pharmaceutical synthesis process . It manifests as an off-white to yellow crystalline powder .


Synthesis Analysis

The synthesis of 2,6-dimethyl-4-iodoaniline is described in several papers. It can be easily obtained using an aromatic iodination reaction with molecular iodine . The desired products were isolated in nearly quantitative yields after a simple extraction .


Molecular Structure Analysis

The molecular formula of this compound is C8H10IN .


Chemical Reactions Analysis

This compound can be prepared by reacting iodine, ethyl acetate, and acetic acid in the presence of SPC and then heated with 2,6-dimethylaniline at 45-50℃ for 1 hour . It can also react with 1-Naphthaldehyde to form an intermediate .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 247.08 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antioxidant Activity and Bioanalytical Applications

Studies on the development of sensors and biosensors for detecting amino acids and other compounds highlight the importance of certain chemical structures in enhancing electrochemical detection methods. Conducting polymers and molecularly imprinted polymers, for example, have been used as sensitive materials in creating electrochemical sensors and biosensors. These advancements could be relevant for chemicals similar to 4-Iodo-2,6-dimethylaniline, suggesting its potential application in bioanalytical tools that require high specificity and sensitivity (A. Dinu & C. Apetrei, 2022).

Agricultural Biofortification and Stress Tolerance

Research on the use of iodine in crops for biofortification and stress tolerance may provide insight into how iodine-containing compounds, such as this compound, could be applied in agriculture. Iodine has been shown to improve growth, environmental adaptation, and stress tolerance in plants. This suggests that iodine-containing chemicals might play a role in agricultural practices aimed at enhancing crop resilience and nutritional value (Julia Medrano-Macías et al., 2016).

Pharmaceutical and Toxicological Insights

While the literature review aimed to exclude drug use, dosage, and side effects, understanding the broader pharmacological and toxicological aspects of related compounds can inform safety and application considerations. Research into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances provides a framework for evaluating the potential impacts of chemicals on human health, which could be pertinent when considering the safety profile of this compound in research and development contexts (J. J. Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is harmful if swallowed or in contact with skin .

Future Directions

4-Iodo-2,6-dimethylaniline is a key intermediary in pharmaceutical synthesis and a critical component in crafting biologically potent molecules . It is also used in the synthesis of Rilpivirine, a drug used for the treatment of HIV-1 .

properties

IUPAC Name

4-iodo-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJSUOOEBCCLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299250
Record name 4-Iodo-2,6-dimethylaniline
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4102-53-8
Record name 4-Iodo-2,6-dimethylbenzenamine
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Record name 4-Iodo-2,6-dimethylaniline
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Record name Benzenamine, 4-iodo-2,6-dimethyl
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dimethyl aniline (50 gm) in 1,4-dioxane (400 ml) and pyridine (40 ml) was added iodine (157.3 gm) slowly at 0° C. The solution was stirred for 1 hour at 0° C. and the temperature was raised to room temperature. The solution was stirred for 1 hour at room temperature and then added a saturated solution of sodium thiosulfate. The layers were separated and the aqueous layer was extracted with methylene chloride. The combined organic layers were dried with anhydrous sodium sulfate and the solvent was evaporated in vacuum to obtain 91.8 gm of 4-iodo-2,6-dimethyl benzenamine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
157.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Q & A

Q1: What is the structure of 4-Iodo-2,6-dimethylaniline and how is it characterized?

A1: this compound (C8H10IN) is an aromatic amine. [, ] It is characterized by a benzene ring with an amine group (-NH2) at position 1, an iodine atom (I) at position 4, and two methyl groups (-CH3) at positions 2 and 6. [, ] The structure has been confirmed using various techniques, including melting point determination, infrared spectroscopy (IR), and 1H nuclear magnetic resonance spectroscopy (1HNMR). [, ] Additionally, X-ray crystallography revealed that the iodine, nitrogen, and methyl carbon atoms all lie in the plane of the benzene ring. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting 2,6-dimethylaniline with iodine in ethyl acetate, using sodium percarbonate as the oxidant. [] This reaction is typically carried out at a temperature of 45-50 °C for 1 hour and yields around 42.5% of the desired product. []

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